3-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine
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Overview
Description
3-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a complex heterocyclic compound that incorporates multiple functional groups, including oxazole, piperazine, triazole, and pyridazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves multi-step reactions. The process begins with the preparation of the oxazole and triazole intermediates, followed by their coupling with piperazine and pyridazine derivatives. Common reagents used in these reactions include dehydrating agents, catalysts, and solvents that facilitate the formation of the desired heterocyclic structures .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
3-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole moiety.
Voriconazole: Another antifungal agent with a triazole structure.
Trazodone: An antidepressant with a triazole component.
Nefazodone: An antidepressant similar to trazodone
Uniqueness
Its structure allows for various modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O2/c1-11-8-12(20-25-11)15(24)22-6-4-21(5-7-22)13-2-3-14(19-18-13)23-10-16-9-17-23/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWXAIQGHUJVBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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